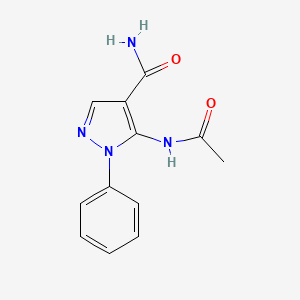

5-Acetamido-1-phenylpyrazole-4-carboxamide

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Biology and Medicinal Chemistry

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in chemical biology and medicinal chemistry due to their wide array of biological activities. These compounds are integral to the development of numerous therapeutic agents, demonstrating effects such as anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netnih.gov The versatility of the pyrazole scaffold allows for the synthesis of a diverse range of molecules with tailored biological functions. mdpi.comnih.gov

The significance of pyrazole derivatives is underscored by their presence in several commercially successful drugs. For instance, Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions by selectively inhibiting the COX-2 enzyme. Other examples include drugs targeting various conditions, highlighting the broad applicability of this chemical scaffold in medicine. researchgate.net Research continues to uncover new applications for pyrazole-based compounds, including their use as covalent inhibitors for protein kinases, which are crucial targets in cancer therapy. nih.gov

The adaptability of the 5-aminopyrazole structure, a key precursor for many bioactive compounds, allows for the synthesis of fused heterocyclic systems with enhanced pharmacological profiles. nih.gov These fused systems, such as pyrazolopyridines and pyrazolopyrimidines, often mimic the structure of endogenous purines, enabling them to interact with biological targets like enzymes and receptors. mdpi.comnih.gov The ongoing exploration of pyrazole derivatives promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govnih.gov

Overview of the Pyrazole Core Structure and its Functional Diversity

At the heart of this class of compounds is the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This aromatic ring system is amenable to a wide variety of chemical modifications, allowing for the creation of a vast library of derivatives with distinct physicochemical properties and biological activities. The substitution pattern on the pyrazole ring can be readily altered, influencing the molecule's steric and electronic properties, and thereby its interaction with biological targets.

The functional diversity of the pyrazole core is a key reason for its prominence in medicinal chemistry. The nitrogen atoms in the ring can act as hydrogen bond donors or acceptors, facilitating interactions with proteins and other biological macromolecules. Furthermore, the planar nature of the aromatic ring allows for pi-pi stacking interactions. The ability to introduce various functional groups at different positions on the pyrazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. For example, the addition of a carboxamide group, as seen in 5-Acetamido-1-phenylpyrazole-4-carboxamide, can introduce additional hydrogen bonding capabilities and influence the molecule's solubility and metabolic stability.

Historical Context of Pyrazole Research Relevant to Carboxamide Derivatives

The history of pyrazole chemistry dates back to the late 19th century. Since their discovery, pyrazoles have been the subject of extensive research due to their interesting chemical properties and, later, their biological activities. Early research focused on the fundamental synthesis and reactivity of the pyrazole ring.

The development of pyrazole-based pharmaceuticals gained significant momentum in the 20th century. A notable early example is Antipyrine (phenazone), a pyrazolone (B3327878) derivative, which was used as an analgesic and antipyretic. This early success spurred further investigation into the medicinal applications of pyrazoles.

The exploration of pyrazole carboxamide derivatives is a more recent, yet significant, chapter in the history of pyrazole research. The introduction of the carboxamide functional group was found to be a valuable strategy for modulating the biological activity of pyrazole compounds. Research has shown that pyrazole carboxamides exhibit a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties in the agrochemical sector, as well as a range of therapeutic effects in medicine. jlu.edu.cn The synthesis of various N-phenylpyrazole-1-carboxamides, for instance, has been a focus of process chemistry to enable efficient production for further investigation and application. google.com The specific compound, this compound, builds upon this history, incorporating both the core pyrazole structure and the functionally significant acetamido and carboxamide groups. A 2008 study detailed the synthesis and crystal structure of 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate, which is a closely related analogue, highlighting the ongoing academic and industrial interest in this class of molecules. researchgate.net

Detailed Research Findings

While extensive research exists for the broader class of pyrazole carboxamides, detailed and specific findings on this compound are more limited in the public domain. However, analysis of its structural precursor, 5-Amino-1H-pyrazole-4-carboxamide, provides valuable insights into the potential of this chemical scaffold.

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. nih.gov FGFRs are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers. The development of inhibitors for these receptors is a key strategy in oncology.

In one study, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized to target both wild-type and drug-resistant gatekeeper mutants of FGFRs. nih.gov One representative compound from this series demonstrated nanomolar inhibitory activity against multiple FGFR isoforms and potent suppression of proliferation in various cancer cell lines. nih.gov X-ray crystallography confirmed that this derivative binds irreversibly to its target, highlighting the potential for developing highly effective and durable cancer therapies based on this molecular framework. nih.gov

The synthesis of the closely related 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate has been described, involving the refluxing of 5-Amino-1H-pyrazole-4-carboxamide in glacial acetic acid. researchgate.net This provides a direct synthetic route to the acetamido derivative from the amino precursor.

The following table summarizes the inhibitory concentrations (IC50) of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h from the cited study) against various FGFRs and cancer cell lines, illustrating the therapeutic potential of this class of compounds. nih.gov

| Target | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F mutant | 62 |

| NCI-H520 (lung cancer) | 19 |

| SNU-16 (gastric cancer) | 59 |

| KATO III (gastric cancer) | 73 |

Structure

3D Structure

Properties

CAS No. |

5417-93-6 |

|---|---|

Molecular Formula |

C12H12N4O2 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

5-acetamido-1-phenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C12H12N4O2/c1-8(17)15-12-10(11(13)18)7-14-16(12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,18)(H,15,17) |

InChI Key |

BMFXZPHICZPBEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 5 Acetamido 1 Phenylpyrazole 4 Carboxamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For pyrazole (B372694) carboxamide derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful synthesis and structural integrity of the target molecules. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In 5-Acetamido-1-phenylpyrazole-4-carboxamide, distinct signals are expected for the protons of the phenyl ring, the pyrazole ring, the acetamido group, and the carboxamide group.

The protons on the phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and electronic environment. The single proton attached to the pyrazole ring (H-3) is expected to resonate as a singlet, often downfield due to the influence of the adjacent nitrogen atoms and carbonyl group.

The acetamido group gives rise to two signals: a singlet for the methyl (CH₃) protons, typically found in the upfield region (around δ 2.0-2.5 ppm), and a broad singlet for the amide (NH) proton, which can vary widely in chemical shift (often δ 8.0-10.0 ppm) depending on solvent and concentration due to hydrogen bonding. The two protons of the primary carboxamide (CONH₂) group are often observed as two separate broad singlets, reflecting their different chemical environments.

For related 5-amino-pyrazole-4-carbonitrile derivatives, aromatic protons have been observed in the range of δ 6.78–8.39 ppm, while the amine (NH₂) protons appear as a singlet around δ 8.25 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Pyrazole-H (C₃-H) | ~8.0 - 8.5 | Singlet |

| Acetamido-NH | 8.0 - 10.0 | Broad Singlet |

| Carboxamide-NH₂ | 6.5 - 8.0 | Two Broad Singlets |

| Acetyl-CH₃ | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of functional groups.

For this compound, the spectrum would show signals for the six carbons of the phenyl ring, typically between δ 120 and 140 ppm. The three carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic shifts influenced by the nitrogen atoms and substituents. The C-4 carbon, attached to the carboxamide group, and the C-5 carbon, attached to the acetamido group, are expected to be significantly downfield. The C-3 carbon signal will also be in the aromatic region.

The carbonyl carbons of the acetamido and carboxamide groups are particularly noteworthy, appearing far downfield, typically in the range of δ 160-170 ppm. The methyl carbon of the acetamido group will resonate at the opposite end of the spectrum, in the highly shielded upfield region (around δ 20-30 ppm). In studies of analogous pyrazole derivatives, pyrazole ring carbons have been identified in the range of δ 112 to 156 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phenyl Carbons | 120 - 140 |

| Pyrazole C-3 | ~140 - 150 |

| Pyrazole C-4 | ~100 - 115 |

| Pyrazole C-5 | ~145 - 155 |

| Acetamido C=O | 165 - 175 |

| Carboxamide C=O | 160 - 170 |

| Acetyl-CH₃ | 20 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is expected to show several characteristic absorption bands.

Key absorptions include strong bands for the C=O stretching vibrations of the two amide groups (acetamido and carboxamide), typically found in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of these amide groups will produce sharp or broad bands between 3200 and 3400 cm⁻¹. The presence of two N-H bonds in the primary carboxamide may result in two distinct peaks in this region.

Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic phenyl and pyrazole rings will show multiple bands in the 1450-1600 cm⁻¹ region. For related 5-amino-pyrazole-4-carbonitrile analogues, characteristic IR bands have been reported for N-H stretching (3292-3433 cm⁻¹), C=C stretching (1492-1658 cm⁻¹), and C-N stretching (1276 cm⁻¹). nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1650 - 1700 |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 |

| C-N | Stretch | ~1250 - 1350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For this compound (C₁₂H₁₂N₄O₂), the expected monoisotopic mass is approximately 244.0960 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. Common fragmentation pathways could include the loss of the carboxamide group (-CONH₂, 44 Da), the acetamido group (-NHCOCH₃, 58 Da), or the acetyl group (-COCH₃, 43 Da), leading to significant fragment ions. A very close analogue, 5-amino-1-phenylpyrazole-4-carboxamide, has a reported exact mass of 202.085461 g/mol . spectrabase.com

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) |

| [M]⁺ | C₁₂H₁₂N₄O₂ | 244.0960 |

| [M-CONH₂]⁺ | C₁₁H₁₀N₃O | 200.0824 |

| [M-COCH₃]⁺ | C₁₀H₉N₄O | 201.0776 |

| [M-NHCOCH₃]⁺ | C₁₀H₈N₃ | 169.0691 |

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

For this compound, with the molecular formula C₁₂H₁₂N₄O₂, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values, which confirms the purity and elemental composition of the synthesized compound. For example, elemental analysis of a related pyrazole derivative with the formula C₂₂H₁₅N₇O₃ yielded experimental values (C, 62.09%; H, 3.57%; N, 23.06%) that were in excellent agreement with the calculated values (C, 62.11%; H, 3.55%; N, 23.05%). nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₁₂H₁₂N₄O₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 59.01 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.95 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 22.95 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.10 |

| Total | 244.254 | 100.00 |

X-ray Crystallography for Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed in the provided context, data from very close analogues provide significant insight. The crystal structure of 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate has been solved, revealing a monoclinic crystal system with the space group P2₁/n. researchgate.net This structure features extensive intermolecular hydrogen bonding involving the amide groups and the water molecule, which dictates the crystal packing. researchgate.net

In the related structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted relative to the plane of the pyrazole ring by 48.13°. nih.gov The structure is stabilized by an intramolecular N—H···O hydrogen bond and linked into two-dimensional sheets by intermolecular N—H···N and O—H···O hydrogen bonds. nih.govresearchgate.net It is highly probable that the crystal structure of this compound would exhibit similar features, including a non-planar arrangement of the phenyl and pyrazole rings and a robust network of hydrogen bonds involving the acetamido and carboxamide functional groups.

Table 6: Crystallographic Data for the Analogue 5-Acetamido-1H-pyrazole-4-carboxamide Monohydrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7953 (3) |

| b (Å) | 12.4179 (3) |

| c (Å) | 14.4833 (4) |

| β (°) | 107.490 (1) |

| Volume (ų) | 1680.26 (8) |

| Z (molecules/unit cell) | 8 |

Preclinical Biological Activity of Pyrazole Carboxamide Derivatives Excluding Human Clinical Data

In Vitro Antimicrobial Spectrum Analysis

Antibacterial Activity (e.g., Gram-positive, Gram-negative)

A novel series of pyrazole-4-carboxamide derivatives demonstrated significant antimicrobial potential against both Gram-positive and Gram-negative bacteria. In one study, all synthesized compounds (6a-j) were tested against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with compounds 6a, 6f, and 6g showing notable activity. scilit.com Another study highlighted that newly designed pyrazole (B372694) compounds, predicted to be S. aureus DNA gyrase inhibitors, exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml. nih.gov

Furthermore, certain pyrazole derivatives have shown efficacy against multidrug-resistant bacterial strains. nih.gov For instance, coumarin-attached pyrazole derivatives inhibited the growth of S. aureus with a MIC of 1 mg/l and Listeria monocytogenes with a MIC of 0.5 mg/l. nih.gov A series of triazine-fused pyrazole derivatives also proved to be potent growth inhibitors of multidrug-resistant bacteria. nih.gov

The antibacterial potential of various pyrazole carboxamide derivatives is summarized in the table below.

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC/Activity |

| Pyrazole-4-carboxamides (6a, 6f, 6g) | B. subtilis, S. aureus | E. coli, P. aeruginosa | Significant antimicrobial potential |

| Predicted S. aureus DNA gyrase inhibitors | Gram-positive and Gram-negative strains | MIC values as low as 12.5 μg/ml | |

| Coumarin attached pyrazole | S. aureus, L. monocytogenes | Salmonella | MIC of 1 mg/l (S. aureus), 0.5 mg/l (L. monocytogenes), 0.05 mg/l (Salmonella) |

| N-phenylpyrazole-fused fraxinellone (B1674054) (31) | B. subtilis | Potent growth inhibitor with a MIC value of 4 μg/ml |

Antifungal Activity

Pyrazole carboxamide derivatives have been extensively studied for their antifungal properties. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov Among these, pyrazole carboxamides 7af, 7bc, 7bg, 7bh, and 7bi displayed moderate antifungal activity. nih.gov Another study reported that out of seven 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives, compounds 5b and 5f were found to be more potent than the standard drug actidione against Candida albicans. Specifically, compound 5b exhibited an excellent MIC at 250 µg/mL, and compound 5f had a MIC at 500 µg/mL against C. albicans.

The mechanism of antifungal action for many pyrazole carboxamide derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH). acs.orgrhhz.net Several commercial fungicides with a pyrazole-4-carboxamide structure function as SDH inhibitors. acs.org Research has shown that novel pyrazole-4-carboxamides bearing an ether group exhibited excellent in vitro antifungal activity against Rhizoctonia solani, and some also showed remarkable activity against Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, and Alternaria alternata. acs.org

The antifungal activity of selected pyrazole carboxamide derivatives is presented below.

| Compound/Derivative | Fungal Strain(s) | Activity |

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity |

| 5-phenyl-1H-pyrazole-3-carboxylic acid amides (5b, 5f) | C. albicans, A. flavus, A. fumigatus, A. niger | 5b: MIC at 250 µg/mL; 5f: MIC at 500 µg/mL against C. albicans |

| Pyrazole-4-carboxamides with an ether group (7d, 12b) | R. solani | Potent activity |

Antitubercular Activity

Several studies have highlighted the potential of pyrazole carboxamide derivatives as antitubercular agents. A unique class of pyrazole-based molecular hybrids of aryl amines, linked via a carboxamide, were synthesized and tested for their antitubercular activity. japsonline.com In one study, compounds 5e, 5g, 5m, and 5h showed significant activity against Mycobacterium tuberculosis H37Rv (ATCC 27294) strain, with MIC values of 3.12 μg/ml, 6.25 μg/ml, 6.25 μg/ml, and 12.5 μg/ml, respectively. japsonline.com

Another series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives with a diaryl side chain also demonstrated excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant M. tuberculosis strains. nih.gov Many of these compounds had MIC values ranging from <0.002 to 0.381 μg/mL against the H37Rv strain. nih.gov

The antitubercular activity of various pyrazole carboxamide derivatives is summarized in the table below.

| Compound/Derivative | M. tuberculosis Strain(s) | MIC |

| Pyrazole carboxamide (5e) | H37Rv (ATCC 27294) | 3.12 μg/ml |

| Pyrazole carboxamides (5g, 5m) | H37Rv (ATCC 27294) | 6.25 μg/ml |

| Pyrazole carboxamide (5h) | H37Rv (ATCC 27294) | 12.5 μg/ml |

| Pyrazolo[1,5-a]pyridine-3-carboxamides (PPA) | H37Rv and drug-resistant strains | <0.002–0.381 μg/mL (H37Rv) |

Enzyme Inhibition Studies (In Vitro and Preclinical)

Kinase Inhibition (e.g., CDK2, EGFR, PIM-1, RET)

Pyrazole carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell division and are often dysregulated in cancer.

Aurora Kinase Inhibition: A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides were investigated as Aurora A kinase inhibitors. tandfonline.com A 2D-QSAR model was developed to understand the structure-activity relationship, indicating that bulky electron-withdrawing substituents at specific positions favor inhibitory activity. tandfonline.com Another study discovered new pyrazole-4-carboxamide analogues as dual inhibitors of Aurora kinases A and B. nih.gov Compound 6k from this series showed high cytotoxicity against HeLa and HepG2 cells with IC50 values of 0.43 μM and 0.67 μM, respectively, and selectively inhibited Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM. nih.gov

Other Kinase Inhibition: While specific data on CDK2, EGFR, PIM-1, and RET inhibition by "5-Acetamido-1-phenylpyrazole-4-carboxamide" is limited in the provided search results, the broader class of pyrazole derivatives has been extensively studied as kinase inhibitors. Pyrazole-containing compounds are known to target a wide range of kinases, including Akt, BCR-ABL, and ASK1. mdpi.comnih.gov For instance, Afuresertib, a pyrazole-based inhibitor, potently inhibits all three isoforms of Akt. mdpi.com

| Compound/Derivative | Kinase Target | IC50/Activity |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A kinase | Structure-activity relationship established for inhibition |

| Pyrazole-4-carboxamide analogue (6k) | Aurora kinase A, Aurora kinase B | 16.3 nM (Aurora A), 20.2 nM (Aurora B) |

| Afuresertib | Akt1, Akt2, Akt3 | 0.02 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) |

Protease Inhibition

Information regarding the specific protease inhibitory activity of this compound and its close derivatives is not extensively detailed in the provided search results. However, the broader class of pyrazole derivatives has been investigated for inhibition of various enzymes. For example, novel pyrazole carboxamide derivatives have been shown to inhibit human carbonic anhydrase (CA) isoenzymes CA-I and CA-II. tandfonline.comtandfonline.com While carbonic anhydrase is not a protease, this demonstrates the potential for pyrazole carboxamides to act as enzyme inhibitors. Further research is needed to specifically elucidate the protease inhibition profile of this class of compounds.

Other Investigated Biological Activities (Preclinical)

Antioxidant Activity

Detailed research findings and data tables regarding the antioxidant activity of this compound are not available in the current body of scientific literature. While the pyrazole and carboxamide moieties are present in many compounds investigated for their antioxidant potential, studies focusing specifically on the this compound structure have not been identified.

The general antioxidant potential of pyrazole derivatives has been attributed to their ability to donate a hydrogen atom from the NH group of the pyrazole ring, which can stabilize free radicals. nih.gov Various studies have synthesized and evaluated a range of pyrazole carboxamide derivatives, demonstrating their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, and superoxide (B77818) radicals. nih.gov However, without specific experimental data for this compound, it is not possible to provide a detailed account of its antioxidant activity, including data tables of its efficacy in various antioxidant assays.

Further preclinical research is required to determine if this compound possesses antioxidant properties and to quantify its potential activity. Such studies would involve in vitro assays to measure its radical scavenging capabilities and its effects on oxidative stress markers.

Structure Activity Relationship Sar Studies of Pyrazole Carboxamide Derivatives

Impact of Substituents and Functional Groups on Biological Potency and Selectivity

The biological activity of pyrazole (B372694) carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyrazole core and its peripheral groups, such as the N1-phenyl ring and the C4-carboxamide moiety. SAR studies are crucial for fine-tuning the interactions of these molecules with their biological targets. frontiersin.org

Research into pyrazole carboxamide derivatives as cannabinoid type 1 (CB1) receptor antagonists revealed specific substituent effects. nih.gov For instance, modifications on the N1-phenyl ring showed that di-substitution, particularly with chloro groups at the 2 and 4 positions, was beneficial for activity. On the C5-phenyl ring, introducing a cyclopropyl (B3062369) group at the para-position led to a significant increase in potency. These findings highlight how targeted substitutions can enhance receptor binding affinity. nih.gov

In the development of fungicides, novel pyrazole-4-carboxamide derivatives showed that their activity against various phytopathogenic fungi was dependent on the substituents. Some derivatives exhibited fungicidal activities comparable to or higher than commercial fungicides like fluxapyroxad (B1673505) and bixafen. researchgate.net Similarly, in the pursuit of anti-HIV agents, structural optimization of phenylpyrazole derivatives indicated that the introduction of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group resulted in a compound with six-fold greater potency than the original lead. nih.gov

The table below summarizes the impact of various substituents on the activity of different pyrazole carboxamide series.

| Series/Target | Parent Structure Moiety | Substituent Modification | Impact on Biological Potency |

| CB1 Antagonists nih.gov | N1-phenyl ring | 2,4-dichloro substitution | Increased potency |

| CB1 Antagonists nih.gov | C5-phenyl ring | 4-cyclopropyl substitution | Increased potency |

| Anti-HIV Agents nih.gov | Phenylpyrazole | 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | 6-fold increase in potency |

| Fungicides researchgate.net | Pyrazole-4-carboxamide | Various aryl substitutions | Activity comparable to or exceeding commercial agents |

| Meprin α Inhibitors nih.gov | 3,5-diphenylpyrazole | N-methylation or N-phenylation | 4- to 6-fold decrease in activity |

These examples underscore the principle that even minor changes to functional groups can lead to substantial alterations in biological efficacy and selectivity, guiding the rational design of more effective therapeutic agents. frontiersin.org

Modifications of the Pyrazole Core and Peripheral Moieties

Alterations to the central pyrazole ring and its extended chemical space are fundamental strategies in medicinal chemistry to improve drug-like properties. The pyrazole scaffold's versatility allows for its modification or replacement to enhance target affinity and selectivity. mdpi.com

Peripheral moieties are also key targets for modification. In a series of P2X(7) receptor antagonists, initial high-throughput screening identified a pyrazole-containing compound as a potent lead. researchgate.net Subsequent optimization focused on the acetamide (B32628) side chain. The investigation of various (1H-pyrazol-4-yl)acetamides led to the identification of a derivative with enhanced potency and more favorable pharmacokinetic properties. researchgate.net

Another approach involves replacing a labile chemical group with a more stable one. For instance, in the development of ABCG2 modulators, a benzanilide (B160483) core, which was susceptible to cleavage, was replaced by a more stable biphenyl (B1667301) system in a series of quinoline (B57606) carboxamides. nih.gov This bioisosteric replacement significantly improved the compound's stability in mouse plasma from a half-life of 10 minutes to approximately 24 hours. nih.gov While not a direct modification of a pyrazole, this principle is widely applied to peripheral moieties attached to heterocyclic cores to enhance metabolic stability.

The following table details examples of core and peripheral modifications and their outcomes.

| Compound Class | Modification Strategy | Specific Change | Result |

| Aurora Kinase Inhibitors mdpi.com | Core Scaffold Modification | Replaced benzene (B151609) ring with a pyrazole ring | Maintained potency with improved drug-like properties |

| P2X(7) Antagonists researchgate.net | Peripheral Moiety Optimization | Investigated various (1H-pyrazol-4-yl)acetamides | Enhanced potency and favorable pharmacokinetics |

| ABCG2 Modulators nih.gov | Peripheral Moiety Replacement | Replaced benzanilide core with a biphenyl system | Increased metabolic stability in plasma |

Bioisosteric Replacements in Carboxamide Structures

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that has similar physical or chemical properties to enhance a molecule's potency, selectivity, or pharmacokinetic profile. nih.govdrughunter.com The amide bond, present in 5-Acetamido-1-phenylpyrazole-4-carboxamide, is often a target for such replacement due to its potential for poor metabolic stability. nih.gov

Heterocyclic rings are commonly employed as bioisosteres for the amide group. Rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles can mimic the hydrogen bonding properties and planar structure of an amide while offering greater metabolic stability. nih.govdrughunter.com For example, in the optimization of DPP-4 inhibitors, the replacement of an amide with an oxadiazole moiety resulted in compounds that were nearly equipotent to the parent but showed improved in vitro metabolic stability. nih.gov

Other non-classical bioisosteres for amides include:

Thioamides : These groups have a longer C=S bond and a shorter C-N bond compared to amides, altering their hydrogen bond accepting and donating properties. hyphadiscovery.com

Carbamates : The addition of a carbamate (B1207046) can improve human microsomal clearance and in vitro permeability by removing hydrogen bond donors. hyphadiscovery.com

Trifluoroethylamines : This group has gained attention as an amide bioisostere. The electronegative trifluoroethyl group mimics the carbonyl, and its introduction can enhance metabolic stability by reducing susceptibility to enzymatic degradation. drughunter.com

The table below presents common bioisosteric replacements for the amide functional group.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Benefits |

| Amide | 1,2,4-Oxadiazole nih.govdrughunter.com | Mimics planarity and dipole moment | Improved metabolic stability, membrane permeability |

| Amide | 1,2,4-Triazole drughunter.com | Metabolically stable mimic | Enhanced metabolic stability, improved pharmacokinetics |

| Amide | Thioamide hyphadiscovery.com | Alters H-bonding properties | Different physicochemical profile |

| Amide | Carbamate hyphadiscovery.com | Reduces H-bond donor count | Improved metabolic clearance and permeability |

| Amide | Trifluoroethylamine drughunter.com | Mimics carbonyl, reduces basicity | Enhanced metabolic stability |

This strategy of bioisosteric replacement allows medicinal chemists to circumvent common liabilities associated with certain functional groups, like the amide bond, thereby optimizing compounds for therapeutic use. nih.gov

Ligand Efficiency Profiling in Medicinal Chemistry Optimization

Ligand efficiency (LE) is a critical metric used in drug discovery to assess the quality of a hit or lead compound by relating its binding affinity to its size. csmres.co.uk It helps guide the optimization process by prioritizing compounds that have the most potent binding interactions per atom. LE is typically calculated by dividing the free energy of binding (ΔG) by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. csmres.co.uk

LE = -ΔG / HA

A higher LE value indicates that a compound achieves its potency in a more efficient manner, making it a more promising starting point for development. nih.govresearchgate.net Compounds with an LE score greater than 0.3 are often highlighted as potential lead compounds. researchgate.net This metric is particularly valuable in fragment-based drug discovery, where small, low-affinity fragments are grown into potent leads. The goal is to increase affinity without disproportionately increasing molecular size, thereby maintaining or improving LE. csmres.co.uk

In addition to LE, other related metrics are used to guide optimization:

Lipophilic Ligand Efficiency (LLE) : This metric relates potency (pIC50 or pKi) to lipophilicity (LogP or LogD). It is calculated as pIC50 - LogP. The objective is to increase potency without simultaneously increasing lipophilicity, which can lead to promiscuity and poor pharmacokinetic properties. An LLE in the range of 5 to 7 is often considered desirable. csmres.co.uk

Binding Efficiency Index (BEI) : An alternative metric that relates potency to molecular weight (MW), calculated as pIC50 / MW. csmres.co.uk

The following table summarizes key ligand efficiency metrics.

| Metric | Formula | Purpose | Desirable Range |

| Ligand Efficiency (LE) | -ΔG / Number of Heavy Atoms | Normalizes binding affinity for molecular size | > 0.3 researchgate.net |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - LogP | Balances potency against lipophilicity | 5 - 7 csmres.co.uk |

| Binding Efficiency Index (BEI) | pIC50 / (Molecular Weight / 1000) | Relates potency to molecular weight | Varies by target |

Molecular Mechanism of Action and Target Identification Research Preclinical

Methodologies for Molecular Target Identification

Several powerful and complementary approaches are available to researchers for the identification of the protein targets of small molecules. These methods can be broadly categorized as direct biochemical methods, genetic approaches, and computational techniques.

Affinity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to identify the protein targets of bioactive compounds. This technique utilizes chemical probes that are designed to mimic the compound of interest but are also equipped with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and often a reactive group for covalent binding. The fundamental principle of ABPP is that the probe will bind to the same protein targets as the parent compound. After treating a complex biological sample (like cell lysate or intact cells) with the probe, the probe-protein complexes are enriched and the identity of the proteins is determined, typically by mass spectrometry.

For a compound like 5-Acetamido-1-phenylpyrazole-4-carboxamide, an ABPP probe could be synthesized by incorporating a photoreactive group or a latent electrophile that, upon activation, would covalently link the probe to its binding partners. This would enable the capture and identification of specific cellular interactors.

Compound-Centric Chemical Proteomics (CCCP) is another powerful method for target deconvolution. In a typical CCCP experiment, the small molecule of interest is immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. This matrix is then incubated with a cellular lysate. Proteins that bind to the immobilized compound are "pulled down" from the lysate. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

This approach could be applied to this compound by chemically modifying it with a linker to attach it to a solid support, which would then be used to "fish" for its binding partners in a cellular extract.

Genetic interaction methods offer an alternative, indirect approach to identify molecular targets. These methods are based on the principle that if a small molecule inhibits a particular protein, the effect of that molecule will be altered by genetic modifications that either increase or decrease the activity of that protein or other proteins in the same pathway. Techniques such as genome-wide RNA interference (RNAi) screens or CRISPR-Cas9 based genetic screens can be performed in the presence of the compound. Genes whose knockdown or knockout either sensitizes or confers resistance to the compound are considered candidate targets or pathway members.

For instance, a cellular screen could be conducted where different genes are systematically knocked out, and the cells are then treated with this compound. Cell lines that show altered sensitivity to the compound would point towards the involvement of the knocked-out gene product in the compound's mechanism of action.

Biophysical assays directly measure the interaction between a compound and a protein. The Cellular Thermal Shift Assay (CETSA) is a prominent example that allows for the assessment of target engagement in a cellular environment. The principle behind CETSA is that the binding of a ligand (the compound) to its target protein often increases the thermal stability of that protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of proteins is then analyzed. A compound that binds to a specific protein will keep it in a soluble state at higher temperatures compared to the unbound protein. This thermal shift can be detected by methods like Western blotting or mass spectrometry.

A study on a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally related to this compound, identified them as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov While not employing CETSA, this finding suggests that FGFRs could be a potential target class for pyrazole-carboxamides, and CETSA could be a valuable tool to confirm target engagement of this compound with these or other kinases in intact cells.

Table 1: Comparison of Target Identification Methodologies

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Affinity-Based Protein Profiling (ABPP) | Covalent labeling of protein targets with a chemical probe. | Can be performed in live cells; captures transient interactions. | Requires synthesis of a modified probe; potential for off-target labeling. |

| Compound-Centric Chemical Proteomics (CCCP) | Immobilized compound pulls down binding partners from lysate. | Does not require a reactive group on the compound. | Performed in lysates, which may not reflect cellular conditions; risk of non-specific binding. |

| Genetic Interaction Methods | Genetic modifications alter cellular sensitivity to the compound. | Unbiased, genome-wide approach; identifies pathway components. | Indirect method; may not identify the direct binding target. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Measures target engagement in intact cells; label-free. | Not all protein-ligand interactions result in a thermal shift. |

Another strategy to identify the molecular target of a compound is to generate resistance to it in vitro. This is often done by culturing cells in the presence of increasing concentrations of the compound over an extended period. Cells that develop resistance are then isolated, and their genomes are sequenced to identify mutations. Mutations that consistently appear in the resistant cell lines and are located within a single gene strongly suggest that the protein product of that gene is the direct target of the compound. The resistance-conferring mutation often occurs in the binding site of the compound, preventing its interaction with the target.

This approach could be particularly useful for this compound if it exhibits cytotoxic or cytostatic effects, allowing for the selection of resistant cell populations and subsequent genetic analysis to pinpoint its molecular target.

Elucidation of Molecular Target Binding Sites

Once a molecular target has been identified, the next critical step is to determine the precise binding site of the compound on the protein. This information is invaluable for understanding the mechanism of action at a molecular level and for guiding the rational design of more potent and selective analogues.

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a protein in complex with a ligand. By co-crystallizing the target protein with this compound, it would be possible to obtain a high-resolution structure that reveals the specific amino acid residues involved in the binding interaction. For example, the crystal structure of a related compound, 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate, has been determined, providing insights into its solid-state conformation. researchgate.net While this does not show a protein-ligand interaction, it provides the foundational structural information of a closely related molecule.

Furthermore, molecular docking studies, often in conjunction with molecular dynamics simulations, can be used to predict the binding mode of a compound within the known structure of a target protein. For instance, studies on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors have utilized molecular docking to investigate the binding mechanisms at the active site of the enzyme. nih.gov Such computational approaches could be applied to this compound to generate hypotheses about its binding site on potential targets, which can then be tested experimentally through site-directed mutagenesis.

Phenotypic Screening Approaches and Follow-up Target Deconvolution

Phenotypic screening is a foundational approach in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific molecular target. nih.govnih.gov This strategy allows for the discovery of first-in-class medicines with novel mechanisms of action. nih.gov For a compound such as this compound, this process would involve testing it across a variety of disease-relevant assays to observe its effects.

Phenotypic Screening Approaches:

Initial screening could involve high-content imaging of cells treated with the compound to monitor changes in morphology, protein localization, or other cellular features. Alternatively, assays measuring cell proliferation, apoptosis, or specific pathway activation could be employed. For instance, derivatives of the related compound, 5-amino-1H-pyrazole-4-carboxamide, have been shown to suppress the proliferation of various cancer cell lines, indicating that a similar screening approach could be relevant for this compound. nih.gov

Follow-up Target Deconvolution:

Once a desirable phenotype is observed, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed effect. nih.gov This is essential for understanding the mechanism of action and for further drug development. nih.gov Several strategies can be employed for this purpose:

Affinity Chromatography: This classic method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. nih.govresearchgate.net The bound proteins are then identified using mass spectrometry. nih.gov

Chemical Proteomics: This approach uses tagged versions of the compound to identify interactions within a complex biological system. semanticscholar.org

Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, either mimic or block the effect of the compound, suggesting the gene product is part of the target pathway.

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands.

While specific target deconvolution data for this compound is not publicly available, research on similar pyrazole-carboxamide derivatives has identified targets such as Fibroblast Growth Factor Receptors (FGFRs) and Carbonic Anhydrases (CAs). nih.govnih.govnih.gov This suggests that these or other kinases and enzymes could be potential, though unconfirmed, targets for this compound.

| Target Deconvolution Method | Description | Potential Application for this compound |

| Affinity Chromatography | The compound is attached to a solid matrix to capture interacting proteins from cell extracts. nih.govresearchgate.net | Identification of direct binding partners in cancer cell lines showing sensitivity to the compound. |

| Expression Proteomics | Quantitative analysis of protein expression changes in cells upon treatment with the compound. | Revealing pathways affected by the compound, thereby inferring its target. |

| Genetic Interaction Mapping | Identifying genes that modify the cellular response to the compound. | Pinpointing the genetic pathways essential for the compound's activity. |

Analysis of Preclinical Off-Target Binding and Polypharmacology

Polypharmacology refers to the ability of a single compound to interact with multiple targets. nih.gov This can be advantageous, leading to enhanced efficacy, but can also be responsible for adverse effects. Therefore, characterizing the off-target binding profile of a compound is a crucial part of preclinical assessment.

For this compound, a comprehensive analysis of off-target binding would involve screening it against a broad panel of receptors, enzymes, and ion channels. This is often done using commercially available screening services. The goal is to build a "selectivity profile" that shows the compound's affinity for its intended target versus other proteins.

Given that related pyrazole-carboxamide derivatives have shown activity against targets like FGFRs and CAs, it would be important to assess the selectivity of this compound against different members of these protein families and against other, unrelated proteins. nih.govnih.govnih.gov For example, a study on pyrazole-carboxamides bearing a sulfonamide moiety showed inhibition against multiple carbonic anhydrase isoforms (hCA I and hCA II). nih.gov Similarly, another series of aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives displayed inhibitory activity against CA isozymes I, II, VII, IX, and XII. nih.gov

The identification of off-target interactions is not only important for predicting potential side effects but also for uncovering new therapeutic opportunities. A compound's polypharmacology can sometimes be harnessed to treat complex diseases where modulating a single target is insufficient. nih.gov

| Compound Class | Known Targets/Off-Targets | Implication for this compound |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | Pan-FGFR covalent inhibitors (FGFR1, FGFR2, FGFR3) nih.gov | Potential for activity against fibroblast growth factor receptors. |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic anhydrase inhibitors (hCA I, hCA II) nih.gov | Potential for activity against various carbonic anhydrase isoforms. |

| Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives | Carbonic anhydrase inhibitors (CA I, II, VII, IX, XII) nih.gov | Suggests a broad potential for interaction with the carbonic anhydrase family. |

| N‑Phenyl-5-propyl‑1H‑pyrazole-3-carboxamide | Selective inhibition and degradation of HDAC6 figshare.com | Indicates that histone deacetylases could also be a potential target class. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein. This technique is crucial for understanding the binding mode and affinity of ligands like pyrazole (B372694) carboxamide derivatives.

In studies of related phenylpyrazole-based amides, molecular docking has been employed to elucidate interactions with therapeutic targets like the Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov These simulations have shown that compounds can form critical hydrogen bonds and hydrophobic interactions within the active site of the kinase. For instance, key interactions often involve specific amino acid residues such as Glu173 and Leu175 for hydrogen bonding, and Val105, Leu97, and Met225 for hydrophobic contacts. nih.gov The stability of these docked poses is often further validated through molecular dynamics (MD) simulations, which confirm minor conformational changes and fluctuations, indicating a stable binding. nih.govnih.gov

Similarly, docking studies on pyrazole-carboxamides designed as carbonic anhydrase inhibitors have revealed detailed binding mechanisms with human carbonic anhydrase isoenzymes (hCA I and hCA II). nih.govresearchgate.net These computational analyses help in comparing the interaction patterns of novel compounds against known inhibitors, guiding further structural optimization. nih.gov

Table 1: Example of Interacting Residues in Molecular Docking of Phenylpyrazole Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| S6K1 | Glu173, Leu175 | Hydrogen Bond | nih.gov |

| S6K1 | Val105, Leu97, Met225 | Hydrophobic | nih.gov |

| hCA I / hCA II | Zinc ion (catalytic) | Coordination | nih.gov |

In Silico Target Prediction Methodologies

In silico target prediction methodologies are used to identify potential biological targets for a given compound. These approaches often involve screening the compound against databases of known protein structures and assessing its binding potential. For derivatives of pyrazole, these methods are integral to understanding their polypharmacology and potential therapeutic applications.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of these in silico analyses. Studies on various pyrazole-containing scaffolds, including 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives, have shown that these compounds can exhibit excellent ADME properties in silico. nih.gov Such predictions, often ensuring compliance with frameworks like Lipinski's rule of five, indicate good druggability profiles for these molecules. nih.gov These computational screenings help to filter out compounds with potential liabilities early in the drug discovery pipeline, saving time and resources. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT, HF methods for structural insights)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. jksus.org These methods provide deep insights into molecular geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO).

For heterocyclic compounds similar to 5-Acetamido-1-phenylpyrazole-4-carboxamide, DFT calculations using functionals like B3LYP have been successfully employed to predict structural and spectral properties. nih.gov Such studies can determine the most stable molecular geometry, bond lengths, and bond angles. For example, in a related compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, analysis revealed that the pyrazole ring is nearly coplanar with its amino and carboxylic acid groups, a conformation stabilized by an intramolecular hydrogen bond. researchgate.net The phenyl group, however, is typically twisted relative to the pyrazole plane. researchgate.net These calculations also help in understanding electron delocalization within the ring systems. researchgate.net Furthermore, DFT can be used to generate theoretical vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for experimental characterization. nih.gov

Table 2: Representative Data from Quantum Chemical Calculations on a Pyrazole Derivative

| Parameter | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | ~4-5 eV | DFT/B3LYP/6-31G(d) | Indicates chemical reactivity and stability nih.gov |

| Dipole Moment | Variable | DFT | Relates to polarity and solubility |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling and virtual screening are cornerstone techniques for discovering new ligands for a specific biological target. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

This approach has been successfully used to identify novel pyrazole carboxamide derivatives as inhibitors for various targets. bohrium.com The process typically involves creating a pharmacophore model based on known active ligands or the target's binding site. This model is then used as a 3D query to screen large compound databases to find molecules that match the pharmacophore features. mdpi.com Hits from this initial screening are often subjected to further filtering, such as molecular docking and ADMET prediction, to refine the selection. mdpi.comnih.gov Hybrid virtual screening approaches, which combine both ligand-based (pharmacophore) and structure-based (docking) methods, have proven effective in identifying promising lead candidates, such as dipyrazole carboxamide derivatives with antitubercular activity. bohrium.com

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial as it dictates how the molecule interacts with its biological target.

Crystallographic data provides a solid-state view of a molecule's conformation. For instance, the crystal structure of 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate shows the specific arrangement of the molecule in the solid state, including the planarity of the pyrazole ring and the orientation of the substituent groups. researchgate.net In related structures, it has been observed that intramolecular hydrogen bonds play a significant role in stabilizing a planar conformation. researchgate.net

In solution, the conformational landscape is more dynamic. Molecular dynamics (MD) simulations are a powerful tool to explore this flexibility. By simulating the movement of a molecule over time, MD can reveal the stability of different conformations and the transitions between them. nih.gov For phenylpyrazole derivatives, MD simulations have been used to validate docking poses and to confirm that the ligand remains stably bound in the target's active site with only minor conformational changes. nih.gov

In Vitro Metabolic Stability and Drug Metabolism Studies Preclinical

Microsomal Stability Assays (e.g., Human and Animal Liver Microsomes)

Microsomal stability assays are a primary tool for evaluating the susceptibility of a compound to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes. charnwooddiscovery.com In these assays, 5-Acetamido-1-phenylpyrazole-4-carboxamide would be incubated with liver microsomes from humans and various animal species (e.g., rat, mouse, dog) in the presence of the necessary cofactor, NADPH. charnwooddiscovery.com The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

The data generated from these assays would allow for a cross-species comparison of metabolic rates, which is crucial for selecting the appropriate animal models for further preclinical development. For pyrazole (B372694) derivatives, metabolism can be species-dependent, highlighting the importance of these comparative studies.

Table 1: Illustrative Microsomal Stability Data for a Hypothetical Pyrazole Compound This table presents example data and does not represent actual findings for this compound.

| Species | Incubation Time (min) | Percent of Parent Compound Remaining (%) |

|---|---|---|

| Human | 0 | 100 |

| 15 | 85 | |

| 30 | 70 | |

| 60 | 50 | |

| Rat | 0 | 100 |

| 15 | 75 | |

| 30 | 55 | |

| 60 | 30 |

Hepatocyte Stability Assays (e.g., Cryopreserved Hepatocytes)

To gain a more comprehensive understanding of a compound's metabolic fate, hepatocyte stability assays are employed. Unlike microsomes, intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for both types of reactions. nih.gov Cryopreserved hepatocytes are a convenient and widely used model for these studies.

Determination of In Vitro Intrinsic Clearance (CLint) and Half-Life (t1/2)

From the data obtained in microsomal and hepatocyte stability assays, two key parameters are calculated: the in vitro half-life (t1/2) and the in vitro intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance is a measure of the metabolic capacity of the liver for the compound, independent of other physiological factors like blood flow. charnwooddiscovery.com

These parameters are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate, such as its expected half-life and clearance in the body. A high intrinsic clearance often suggests that the compound will be rapidly metabolized and cleared, which may impact its therapeutic efficacy.

Table 2: Example In Vitro Metabolic Parameters for a Hypothetical Pyrazole Compound This table presents example data and does not represent actual findings for this compound.

| System | Species | In Vitro Half-Life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | 60 | 11.6 |

| Rat | 45 | 15.4 | |

| Hepatocytes | Human | 55 | 12.6 |

| Rat | 40 | 17.3 |

Metabolite Identification using Mass Spectrometry (Preclinical Context)

Identifying the metabolites of a drug candidate is a critical component of preclinical safety assessment. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary analytical technique used for this purpose. ijpras.com Following incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-MS/MS to detect and structurally characterize the resulting metabolites. ijpras.com

For pyrazole-containing compounds, common metabolic transformations include hydroxylation of the pyrazole or phenyl rings and N-dealkylation. researchgate.netnih.gov The acetamido group may also be a site for metabolic modification, such as deacetylation. researchgate.net The identification of major metabolites is important, as they may have their own pharmacological or toxicological properties.

Enzyme Contribution to Metabolism (e.g., Cytochrome P450 enzymes)

To identify the specific enzymes responsible for the metabolism of this compound, further studies would be conducted. This typically involves using a panel of recombinant human cytochrome P450 enzymes to determine which isoforms can metabolize the compound. Additionally, chemical inhibitors of specific CYP enzymes can be used in liver microsome incubations to see which ones block the metabolism of the compound.

Given that pyrazole derivatives have been shown to be metabolized by CYP enzymes, it is likely that one or more of these enzymes are involved in the biotransformation of this compound. nih.gov Identifying the specific CYPs involved is important for predicting potential drug-drug interactions.

Future Directions and Research Perspectives for 5 Acetamido 1 Phenylpyrazole 4 Carboxamide

Rational Design and Synthesis of Novel Analogues with Improved Potency and Selectivity

A primary focus for future research is the rational and structure-based design of novel analogues to improve biological efficacy and selectivity. nih.govnih.gov By modifying the core structure of 5-Acetamido-1-phenylpyrazole-4-carboxamide, researchers can fine-tune its interaction with biological targets, leading to compounds with enhanced potency and reduced off-target effects.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring, the acetamido group, and the carboxamide moiety will continue to be crucial. For instance, studies on related 1,5-diarylpyrazole carboxamides have shown that substitutions on the aryl rings significantly influence cytotoxic activity against cancer cell lines. ekb.eg

Fragment-Based and Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how pyrazole (B372694) carboxamides bind to their target enzymes, such as fibroblast growth factor receptors (FGFRs) or xanthine (B1682287) oxidase. nih.govnih.gov This information allows for the precise design of new derivatives with improved binding affinity. For example, the design of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of FGFR was guided by their co-crystal structures. nih.gov

Introduction of Novel Scaffolds: Incorporating different structural motifs, such as sulfonamides or diarylamines, can lead to analogues with novel mechanisms of action or improved selectivity for specific enzyme isoforms. nih.govnih.gov The synthesis of pyrazole-carboxamides bearing a sulfonamide moiety has yielded potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov

| Design Strategy | Target | Key Findings | Reference |

|---|---|---|---|

| Structure-Based Design (Covalent Inhibitors) | Pan-FGFR | Developed 5-amino-1H-pyrazole-4-carboxamide derivatives that irreversibly bind to FGFR1, demonstrating potent activity against wild-type and mutant forms. | nih.gov |

| Rational Design | Xanthine Oxidase (XO) | Synthesized 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, identifying compounds with low micromolar IC50 values against XO. | nih.gov |

| Fragment-Based Design | EGFR-TK | Designed and synthesized 1,5-diarylpyrazole carboxamide derivatives showing significant cytotoxic effects against various cancer cell lines, with molecular docking suggesting EGFR-TK inhibition. | ekb.eg |

| Scaffold Modification (Sulfonamide Moiety) | Carbonic Anhydrase (hCA I & II) | Created novel pyrazole-carboxamides with sulfonamide groups that exhibited high inhibitory efficacy (Ki values in the nanomolar range) and potential isoform selectivity. | nih.gov |

Exploration of New Preclinical Therapeutic Applications

The inherent versatility of the pyrazole carboxamide scaffold opens avenues for exploring new therapeutic uses beyond currently established activities. nih.govmdpi.com While this class is known for applications in cancer and inflammation, future research will likely uncover potential in other disease areas. nih.gov

Emerging and future preclinical applications include:

Anticancer Therapy: Research continues to identify pyrazole carboxamides with potent activity against various cancer cell lines, including triple-negative breast cancer and lung cancer. nih.govnih.gov Future work will focus on targeting specific oncogenic pathways, such as receptor tyrosine kinases (e.g., EGFR, FGFR) and proteins involved in apoptosis like Mcl-1. nih.govacs.org The discovery of a pyrazole conjugate that induces apoptosis in breast cancer cells highlights the potential for multifaceted anticancer agents. nih.gov

Fungicides and Insecticides: In agrochemistry, pyrazole carboxamides are well-established as succinate (B1194679) dehydrogenase inhibitors (SDHIs) used to control fungal pathogens. researchgate.net Future research aims to develop novel analogues with broader spectrums of activity and to overcome resistance. researchgate.netnih.gov Recent studies have identified pyrazole carboxamides with dual insecticidal and fungicidal properties. nih.gov

Enzyme Inhibition: This class of compounds has shown significant inhibitory activity against a range of enzymes implicated in human disease. This includes carbonic anhydrase (relevant for glaucoma and epilepsy), xanthine oxidase (relevant for gout), and BRAF kinase (relevant for melanoma). nih.govnih.govnih.gov

Antimicrobial and Antituberculosis Activity: Analogues of N,1-diphenyl-4,5-dihydro-1H- rsc.orgbenzothiepino[5,4-c]pyrazole-3-carboxamide have demonstrated notable activity against various bacteria, fungi, and M. tuberculosis, suggesting a promising direction for developing new anti-infective agents. rsc.org

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Oncology | FGFR, EGFR-TK, BRAF(V600E), Mcl-1 Inhibition; Apoptosis Induction | 5-amino-1H-pyrazole-4-carboxamides, 1,5-diarylpyrazole carboxamides | nih.govnih.govekb.eg |

| Agrochemistry | Succinate Dehydrogenase (SDH) Inhibition | Pyrazole-4-carboxamides containing a diarylamine scaffold | researchgate.net |

| Metabolic Disease | Xanthine Oxidase Inhibition | 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | nih.gov |

| Neurology/Diuretics | Carbonic Anhydrase (CA) Inhibition | Pyrazole-carboxamides with sulfonamide moiety | nih.gov |

| Infectious Disease | Inhibition of M. tuberculosis | N,1-diphenyl-4,5-dihydro-1H- rsc.orgbenzothiepino[5,4-c]pyrazole-3-carboxamides | rsc.org |

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. Future synthesis of this compound and its analogues will benefit from advancements in green chemistry that minimize waste, reduce energy consumption, and avoid toxic reagents. researchgate.netsci-hub.se

Key sustainable approaches for pyrazole synthesis include:

Aqueous Synthesis: Using water as a solvent is a cornerstone of green chemistry. researchgate.net Efficient methods for synthesizing pyrazole derivatives in water, sometimes catalyzed by surfactants like cetyltrimethylammonium bromide (CTAB) or without any catalyst at all, have been developed. researchgate.net

Use of Green Catalysts: Replacing hazardous catalysts with environmentally friendly alternatives is a major goal. For example, ammonium (B1175870) chloride has been successfully used as a green catalyst for Knorr pyrazole synthesis. jetir.org

Solvent-Free and "On Water" Conditions: Catalyst-free reactions performed by heating reagents in water ("on water" synthesis) provide a simple and highly efficient method for creating pyrazole-3-carboxylates, eliminating the need for toxic hydrazine (B178648) and organic solvents. rsc.org

Alternative Energy Sources: Techniques like visible light photocatalysis offer a renewable energy source to drive chemical reactions, as demonstrated in the synthesis of pyrazoles from hydrazine and Michael acceptors. sci-hub.se

Integration of Advanced Omics Technologies in Target Identification and Mechanism of Action Studies

Understanding how a compound works at a molecular level is critical for its development. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unbiased, system-wide approach to identify drug targets and elucidate mechanisms of action. mdpi.commdpi.com

Future research on pyrazole carboxamides will increasingly leverage these technologies:

Target Identification: Omics approaches can help identify the primary molecular targets of novel pyrazole carboxamides by analyzing global changes in gene expression, protein levels, or metabolite concentrations in treated cells. mdpi.commdpi.com

Mechanism of Action (MoA) Elucidation: Transcriptomic and proteomic studies can reveal the downstream pathways affected by a compound. For example, transcriptome analysis of Rhizoctonia solani treated with a pyrazole carboxamide fungicide showed significant effects on the TCA cycle pathway. researchgate.net Label-free proteomics and quantitative real-time PCR (qRT-PCR) have been used to confirm that certain pyrazole carboxamides target complex II (SDH) and complex IV in the fungal respiratory chain. nih.gov This level of detail is crucial for optimizing lead compounds and predicting potential side effects.

Addressing Challenges and Identifying Opportunities in Pyrazole Carboxamide Research

Despite the immense potential of the pyrazole carboxamide scaffold, several challenges remain. Addressing these challenges will unlock new opportunities for therapeutic and commercial development.

Challenges:

Selectivity: Achieving high selectivity for a specific biological target, such as a particular enzyme isoform or receptor subtype, remains a significant hurdle. Poor selectivity can lead to off-target effects. nih.gov

Drug Resistance: As with many therapeutic agents, the development of resistance by cancer cells or pathogens is a major concern that can limit the long-term efficacy of a drug. ekb.eg

Opportunities:

Targeting Undruggable Proteins: The versatility of the pyrazole core allows for the design of innovative structures, like covalent and macrocyclic inhibitors, which may be capable of targeting proteins previously considered "undruggable." nih.govacs.org

Combination Therapies: Pyrazole carboxamides could be used in combination with other drugs to achieve synergistic effects, enhance efficacy, and overcome resistance. nih.gov A recent study showed that combining a novel pyrazole carboxamide with paclitaxel (B517696) resulted in improved activity against breast cancer cells. nih.gov

Broadening Applications: The wide range of biological activities associated with this scaffold suggests that its full potential has not yet been realized. nih.govnih.gov There are significant opportunities to explore its use in neurodegenerative diseases, metabolic disorders, and other areas of unmet medical need. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetamido-1-phenylpyrazole-4-carboxamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives are often prepared using ethyl acetoacetate, phenylhydrazine, and DMF-DMA as precursors, followed by hydrolysis .

- Purification : Mass-directed preparative liquid chromatography (LC) is recommended to isolate high-purity products, as demonstrated in analogous carboxamide syntheses .

- Validation : Confirm purity using HPLC (>95%) and structural integrity via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., acetamido proton at δ ~2.1 ppm) .

| Synthetic Step | Reagents/Conditions | Key Analytical Metrics |

|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine, reflux | FT-IR: C=O, NH stretches |

| Hydrolysis | NaOH/EtOH, 70°C, 6h | NMR: Loss of ester signals (δ ~4.2 ppm) |

| Purification | Prep LC (C18 column, acetonitrile/water gradient) | HPLC purity ≥95% |

Q. How can researchers characterize the electronic and steric properties of this compound?

- Methodological Answer :

- Electronic Properties : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) to map HOMO-LUMO gaps and electrostatic potential surfaces .

- Steric Effects : X-ray crystallography provides precise bond angles and torsional strain data. For example, pyrazole ring puckering can be quantified via dihedral angles .

- Experimental Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodological Answer :

-

Derivatization : Introduce substituents at the phenyl or acetamido groups (e.g., halogenation, alkylation) to modulate lipophilicity or hydrogen-bonding capacity .

-

Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.

-

Data Analysis : Apply multivariate regression to correlate logP, steric bulk (e.g., molar refractivity), and IC₅₀ values. For example, increased electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets .

Derivative Modification Hypothesized Impact Assay Type 4-Fluoro-phenyl substitution Enhanced metabolic stability Cytochrome P450 inhibition assay Methylation of acetamido group Reduced solubility, increased membrane permeability Caco-2 permeability assay

Q. What computational strategies can predict reaction pathways for synthesizing this compound derivatives?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, simulate the cyclocondensation mechanism to identify rate-limiting steps .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents or catalysts. Random forest algorithms can prioritize conditions (e.g., DMF vs. THF) based on yield data .

- Validation : Cross-check predicted activation energies (ΔG‡) with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

-

Assay Validation : Replicate studies using orthogonal methods (e.g., SPR vs. ELISA for binding affinity).

-

Meta-Analysis : Apply Cochrane review principles to aggregate data, weighting results by assay robustness (e.g., cell-free vs. cell-based systems) .

-

Contextual Factors : Control for variables like solvent (DMSO concentration ≤0.1%) or cell passage number, which may alter activity .

Conflict Type Resolution Strategy Example IC₅₀ variability Standardize ATP concentrations in kinase assays Adjust from 10 µM to 100 µM ATP Toxicity discrepancies Use isogenic cell lines to rule out genetic drift Compare HEK293 vs. HeLa viability

Q. What experimental design principles optimize the scalability of this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For instance, a 2⁴⁻¹ design can identify critical factors in ≤16 runs .

- Scale-Up Considerations : Use dimensionless numbers (e.g., Reynolds for mixing, Damköhler for reaction vs. mass transfer rates) to transition from batch to flow reactors .

- Case Study : A 10-fold scale-up may require switching from magnetic stirring to pitched-blade impellers to maintain heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products